REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5].[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]=O)=[CH:13][CH:14]=1.[BH4-].[Na+].Cl.C(OC(C)C)(C)C>CO.[OH-].[Na+]>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][NH:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5])=[CH:13][CH:14]=1 |f:2.3,7.8|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
NCC(CC)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to allow partitioning
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to allow partitioning
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CNCC(CC)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |